4-methyl-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]benzenesulfonamide
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Overview
Description
4-methyl-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]benzenesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone.
Substitution Reaction: The pyrazole derivative is then subjected to a substitution reaction with 2-methylphenyl halide to introduce the 2-methylphenyl group.
Sulfonamide Formation: The final step involves the reaction of the substituted pyrazole with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methyl-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-methyl-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. This leads to the inhibition of folic acid synthesis in bacteria, exerting an antimicrobial effect. Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-Methyl-N-{2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)disulfanyl]phenyl}benzenesulfonamide
- 4-METHYL-N-{2-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)ANILINO]ETHYL}BENZENESULFONAMIDE
Uniqueness
4-methyl-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]benzenesulfonamide stands out due to its unique pyrazole ring structure combined with the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H19N3O2S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-methyl-N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H19N3O2S/c1-13-8-10-16(11-9-13)24(22,23)20-18-12-15(3)19-21(18)17-7-5-4-6-14(17)2/h4-12,20H,1-3H3 |
InChI Key |
QCICRUYYMIUCSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3=CC=CC=C3C)C |
Origin of Product |
United States |
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